molecular formula C21H31N3O7S B2409816 (Boc,Pbf-amidino)-glycin CAS No. 1858264-38-6

(Boc,Pbf-amidino)-glycin

Cat. No.: B2409816
CAS No.: 1858264-38-6
M. Wt: 469.55
InChI Key: VDUJBYGYWUKMCQ-UHFFFAOYSA-N
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Description

(Boc,Pbf-amidino)-glycin, also known as 8-[N-t-Butyloxycarbonyl-N’-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)]amidino-3,6-dioxaoctanoic acid, is a specialized chemical compound used in various scientific research fields. It is characterized by its unique structure, which includes a t-butyloxycarbonyl (Boc) protecting group and a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) amidino group. This compound is known for its stability and reactivity, making it valuable in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Boc,Pbf-amidino)-glycin typically involves multiple steps, starting with the protection of the amino group using the Boc group. The amidino group is then introduced using the Pbf group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated synthesizers and large-scale reactors. The process involves careful control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(Boc,Pbf-amidino)-glycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(Boc,Pbf-amidino)-glycin is widely used in scientific research due to its versatility and stability. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (Boc,Pbf-amidino)-glycin involves its interaction with specific molecular targets and pathways. The Boc and Pbf groups provide stability and protect the reactive sites during chemical reactions. The amidino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Boc,Pbf-amidino)-glycin stands out due to its unique combination of Boc and Pbf groups, providing both stability and reactivity. This makes it particularly useful in synthetic chemistry and various research applications .

Properties

IUPAC Name

2-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O7S/c1-11-12(2)17(13(3)14-9-21(7,8)30-16(11)14)32(28,29)24-18(22-10-15(25)26)23-19(27)31-20(4,5)6/h9-10H2,1-8H3,(H,25,26)(H2,22,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUJBYGYWUKMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(=O)O)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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